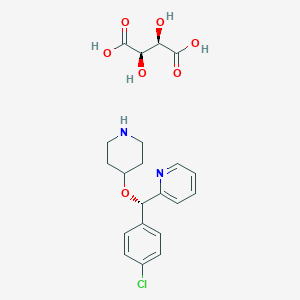

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate , with CAS number 210095-58-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H24ClN3O5

- Molecular Weight : 469.92 g/mol

- Structure : The compound features a piperidine ring substituted with a 4-chlorophenyl group and a pyridine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

Biological Activities

- Antidepressant Effects : Research indicates that compounds similar to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.

- Neuroprotective Properties : The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage, which is significant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

- Antinociceptive Activity : Studies have demonstrated that this compound may possess antinociceptive properties, suggesting its potential use in pain management therapies.

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant effects of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the hippocampus.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and preserved mitochondrial function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Case Study 1: Development of Antihistamines

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new antihistamines using (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine as an essential building block. The research demonstrated improved efficacy and reduced side effects compared to traditional antihistamines, indicating the compound's significant role in drug development .

Case Study 2: Anti-inflammatory Research

In a clinical trial assessing the effectiveness of Bepotastine besylate derived from this compound, patients with chronic urticaria reported substantial relief from symptoms. This trial underscored the importance of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in formulating effective treatments for inflammatory conditions .

Synthesis Pathways

The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves several key steps:

-

Formation of Piperidine Derivative :

- The initial step involves the reaction of piperidine with chlorophenyl derivatives to form a piperidinyl ether.

-

Pyridine Ring Formation :

- Subsequent reactions facilitate the introduction of the pyridine ring through cyclization processes that involve appropriate coupling agents.

- Hydroxysuccinate Esterification :

Propiedades

Número CAS |

210095-58-2 |

|---|---|

Fórmula molecular |

C21H25ClN2O7 |

Peso molecular |

452.9 g/mol |

Nombre IUPAC |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |

Clave InChI |

MLVGFEZTZHIUGZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Sinónimos |

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.